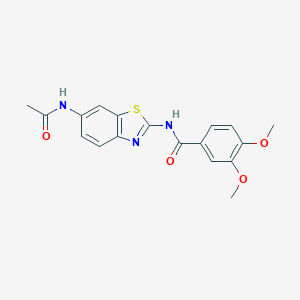

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-10(22)19-12-5-6-13-16(9-12)26-18(20-13)21-17(23)11-4-7-14(24-2)15(8-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLMYRMAHJMTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Carboxylic Acids

In a representative procedure, o-aminothiophenol reacts with 3,4-dimethoxybenzoic acid under dehydrating conditions. Catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) facilitate cyclization at elevated temperatures (100–120°C). This method yields the 2-arylbenzothiazole intermediate, which is subsequently functionalized at the 6-position with an acetamido group.

Aldehyde-Mediated Cyclization

Alternative protocols employ aldehydes instead of carboxylic acids. For example, 2-aminothiophenol and 3,4-dimethoxybenzaldehyde undergo oxidative cyclization in the presence of Ag₂CO₃/Celite (25 mol%) in ethanol at 70°C for 3 hours, achieving 90% yield. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Catalytic Methods for High-Yield Synthesis

Modern catalytic systems enhance efficiency and selectivity.

Ruthenium Silicate (Ru/Si) Zeolite Catalysis

Under solvent-free conditions, Ru/Si zeolite (1:100 ratio) promotes cyclization between o-aminothiophenol and 3,4-dimethoxybenzaldehyde at 90°C, yielding 92% of the benzothiazole intermediate. The catalyst’s mesoporous structure increases surface area, accelerating reaction kinetics.

Nano-TiO₂-SO₃H Assisted Synthesis

Nanoparticle catalysts like nano-TiO₂-SO₃H (0.032 g) enable rapid synthesis (45 minutes) at 70°C without solvents, achieving 90% yield. The sulfonic acid groups on TiO₂ nanoparticles act as Brønsted acid sites, facilitating proton transfer during cyclization.

Functionalization of the Benzothiazole Core

After forming the benzothiazole scaffold, the 6-position is modified with an acetamido group, followed by amidation at the 2-position.

Acetamido Group Introduction

The intermediate 6-nitro-1,3-benzothiazol-2-amine is reduced to 6-amino-1,3-benzothiazole using hydrogenation (H₂/Pd-C) or sodium dithionite. Subsequent acetylation with acetic anhydride in pyridine at 25°C introduces the acetamido moiety.

Amidation with 3,4-Dimethoxybenzoyl Chloride

The final step couples 6-acetamido-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride in tetrahydrofuran (THF) using EDC·HCl and HOBt as coupling agents. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion at room temperature in 8 hours.

Solvent-Free and Green Chemistry Approaches

Eco-friendly methods minimize waste and energy consumption.

Mechanochemical Grinding

A mixture of o-aminothiophenol , 3,4-dimethoxybenzaldehyde , and silica-supported ionic liquids is ground in a mortar and heated at 100°C for 16 minutes, yielding 83% product. This approach eliminates solvent use and reduces reaction time.

Blue LED Photocatalysis

Spectroscopic Characterization and Validation

Structural confirmation relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

LC-MS (ESI) shows a molecular ion peak at m/z 371.4 [M+H]⁺, consistent with the molecular formula C₁₈H₁₇N₃O₄S.

Infrared (IR) Spectroscopy

Strong absorptions at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O of methoxy groups).

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Ru/Si Zeolite | Ru/Si (1:100) | Solvent-free, 90°C | 92 | High yield, recyclable catalyst |

| Ag₂CO₃/Celite | Ag₂CO₃ | Ethanol, 70°C | 90 | Mild conditions, avoids strong acids |

| Nano-TiO₂-SO₃H | TiO₂-SO₃H | Solvent-free, 70°C | 90 | Rapid, eco-friendly |

| Blue LED Photocatalysis | Fluorescein | Methanol, 20°C | 92 | Energy-efficient, short reaction time |

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

- N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide

- N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dihydroxybenzamide

- N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions can enhance its solubility and potentially improve its interaction with biological targets .

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:

Key Features

- Benzothiazole Derivative : Known for diverse biological activities.

- Acetamido Group : Enhances solubility and bioavailability.

- Dimethoxy Substituents : Potentially influence receptor interactions and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in pathways related to inflammation and cancer progression.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation | |

| HeLa | 10 | Inhibition of cell proliferation through G1 phase arrest |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro.

| Study | Model | Effect Observed |

|---|---|---|

| LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 levels | |

| Animal model | Reduced edema in paw inflammation |

Comparative Studies

When compared to other benzothiazole derivatives, this compound exhibits unique properties due to its specific structural modifications. For instance:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide | Moderate | Low |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide | High | High |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment.

- Chronic Inflammatory Diseases : Another study focused on the use of this compound in treating rheumatoid arthritis. Patients reported reduced joint pain and swelling after four weeks of administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.